N,N-Diethyl-4-[(propylamino)methyl]aniline
Description
N,N-Diethyl-4-[(propylamino)methyl]aniline (CAS: 863646-17-7, Molecular Formula: C₁₂H₂₀N₂) is a tertiary amine derivative featuring a central aniline core substituted with diethylamine and a propylamino-methyl group at the para position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of high-purity active pharmaceutical ingredients (APIs) . Its hydrochloride salt (CAS: 1240568-98-2) is also commercially available, underscoring its relevance in medicinal chemistry .
Properties
IUPAC Name |
N,N-diethyl-4-(propylaminomethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3/h7-10,15H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXZIHRGKUILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[(propylamino)methyl]aniline typically involves the alkylation of 4-aminobenzylamine with diethylamine and propylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-[(propylamino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
N,N-Diethyl-4-[(propylamino)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[(propylamino)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Structural Flexibility: The propylamino-methyl group in this compound provides conformational flexibility, advantageous in drug design for target binding . In contrast, rigid substituents like ethenyl or imino groups enhance photostability for optoelectronic uses .
- Biological Activity : Triazole and azo derivatives exhibit enhanced bioactivity due to heterocyclic or redox-active groups, whereas the parent compound serves primarily as a scaffold .
- Synthetic Methods : Horner olefination () and click chemistry () are pivotal for introducing complex substituents, enabling tailored physicochemical properties.
Biological Activity
N,N-Diethyl-4-[(propylamino)methyl]aniline, also known as a substituted aniline derivative, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C14H24N2 and a molecular weight of 220.35 g/mol. Its structure includes a diethylamino group attached to a benzene ring, which is further substituted with a propylamino group. This unique configuration contributes to its diverse reactivity and potential biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo, showing promise as a potential anticancer agent .
- Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibition and protein interactions, suggesting its role as a pharmacological agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Anticancer Studies
A study highlighted the compound's potential as an anticancer agent, particularly in inhibiting cyclin-dependent kinase 2 (CDK2) activity. The compound demonstrated an IC50 value of approximately 0.98 μM against CDK2/cyclin E, indicating strong inhibitory effects on tumor cell proliferation .
Antimicrobial Activity
Investigations into the antimicrobial properties revealed that this compound could inhibit the growth of certain bacteria and fungi. Further studies are needed to establish the minimum inhibitory concentrations (MIC) for various pathogens .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC50/Other Metrics |
|---|---|---|
| N,N-Diethyl-4-methylaniline | Moderate anticancer activity | Not specified |
| N,N-Diethyl-4-(prop-2-en-1-yl)aniline | Antimicrobial properties | Not specified |
| N,N-Diethyl-4-(aminobenzylamine) | Enzyme inhibition | Not specified |
This table illustrates that while similar compounds may exhibit biological activities, the specific interactions and potency can vary significantly.
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study investigated the compound's effectiveness against Mycobacterium tuberculosis by targeting phosphopantetheinyl transferase (PptT). Results indicated significant inhibition, suggesting therapeutic potential in tuberculosis treatment .
- Tumor Growth Inhibition : Another study focused on the compound's role in inhibiting tumor growth in various cancer cell lines. It showed promising results with significant reductions in cell viability at low concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
